molecular formula C21H21N5O2 B2999893 N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-66-6

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2999893
CAS No.: 1358309-66-6
M. Wt: 375.432
InChI Key: IDROGOLCBMPBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic small molecule with a molecular formula of C23H23N5O2 and a molecular weight of 401.47 g/mol . This compound is built around two privileged pharmacophores in medicinal chemistry: the [1,2,4]triazolo[4,3-a]quinoxalin-4-one core and an N-benzyl acetamide side chain. The 1,2,4-triazole moiety is a well-known scaffold present in a wide range of molecules with documented biological activities, including antifungal, anticancer, and anticonvulsant effects . Furthermore, the quinoxalinone structure is recognized as an "advantaged scaffold" for its diverse biological activities and is frequently explored in drug discovery for designing enzyme inhibitors and receptor ligands . While the specific biological profile of this compound requires further investigation, research on closely related 2-(oxoquinoxalin-yl)-N-phenylacetamide analogs has demonstrated significant anticonvulsant activities in experimental models, highlighting the therapeutic potential of this chemical class . This product is intended for research purposes, such as use as a reference standard, in biological screening assays, or for the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. It is supplied for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14(2)19-23-24-20-21(28)25(16-10-6-7-11-17(16)26(19)20)13-18(27)22-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDROGOLCBMPBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The following table compares N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide with structurally related triazoloquinoxaline derivatives:

Compound Name R₁ (Triazole Substituent) R₂ (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound: this compound Isopropyl (-CH(CH₃)₂) Benzyl (-CH₂C₆H₅) ~C₂₁H₂₂N₅O₂ ~376.44 Bulkiest R₁; benzyl enhances lipophilicity
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Methyl (-CH₃) 4-Chlorophenyl (-C₆H₄Cl) C₁₈H₁₄ClN₅O₂ 367.79 Smaller R₁; chloro group increases polarity
N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Methyl (-CH₃) 4-Chlorobenzyl (-CH₂C₆H₄Cl) C₁₉H₁₆ClN₅O₂ 381.80 Chlorobenzyl adds steric bulk and polarity
2-(1-Isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide Isopropyl (-CH(CH₃)₂) p-Tolyl (-C₆H₄CH₃) C₂₀H₂₁N₅O₂ 363.42 Methylphenyl balances lipophilicity

Key Observations:

Chlorine atoms (e.g., in and ) introduce polarity, which may enhance solubility but reduce passive diffusion .

Molecular Weight Trends: Chlorine-containing derivatives ( and ) exhibit higher molecular weights (~367–382 g/mol) compared to non-halogenated analogs like the p-tolyl derivative (~363 g/mol) .

Research Findings and Implications

While biological activity data are absent in the provided evidence, structural trends suggest the following hypotheses:

  • Bioavailability : The benzyl and isopropyl groups in the target compound may improve blood-brain barrier penetration compared to polar chlorinated analogs, making it a candidate for central nervous system-targeted therapies .
  • Synthetic Feasibility : The absence of chlorine in the target compound could simplify synthesis compared to and ’s derivatives, which require halogenation steps .
  • Structure-Activity Relationship (SAR): Minor substituent changes significantly alter physicochemical properties, underscoring the need for systematic SAR studies to optimize potency and pharmacokinetics .

Biological Activity

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and quinoxaline moieties. The structural design allows for enhanced interaction with biological targets due to the presence of both polar and non-polar functional groups.

1. Antioxidant Activity

Recent studies have demonstrated that compounds containing the triazole structure exhibit significant antioxidant properties. For example, derivatives similar to this compound have shown high radical scavenging activity against DPPH and ABTS radicals. In one study, a related compound demonstrated an IC50 value of 7.12 µg/mL for DPPH scavenging activity, indicating potent antioxidant capabilities compared to standard antioxidants like butylated hydroxyanisole (BHA) .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activities against various strains. For instance, compounds with similar triazole structures have reported minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Candida albicans .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Studies indicate that triazole-containing compounds can inhibit key inflammatory pathways and cytokine production in vitro. A related study highlighted the anti-inflammatory effects of similar triazole derivatives on rat mesangial cells .

4. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as α-glucosidase, which is crucial in managing diabetes. The IC50 values for related compounds suggest strong inhibitory potential compared to standard drugs like acarbose . This property indicates its potential use in developing antidiabetic medications.

Case Studies

Case Study 1: Antioxidant Evaluation
A study conducted on various triazole derivatives revealed that those with aryl substitutions exhibited superior antioxidant activity. The compound's ability to scavenge free radicals was assessed using the DPPH method, yielding promising results that support its application as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antimicrobial Screening
In a comprehensive screening of triazole derivatives against clinical isolates of bacteria and fungi, this compound was found to possess significant antimicrobial activity with favorable safety profiles. These findings suggest its potential for further development into effective antimicrobial agents.

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the triazoloquinoxaline core. A common route begins with the preparation of a quinoxalinone intermediate, followed by cyclization with hydrazine derivatives to form the triazole ring. For example, hydrazine hydrate reacts with a quinoxaline precursor to form a hydrazinyl intermediate, which is cyclized using diethyl oxalate under reflux in ethanol . Optimization includes controlling temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents like K₂CO₃ during alkylation steps . Solvent selection (e.g., dioxane or DMF) and catalyst use (e.g., triethylamine for acetylation) are critical for yield improvement .

Q. Which spectroscopic and analytical methods are most reliable for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions on the triazoloquinoxaline core, particularly distinguishing isopropyl and benzyl groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting halogenated or heterocyclic fragments .
  • Elemental analysis : Ensures purity by verifying C, H, N, and S content .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Receptor-binding assays : Radioligand displacement studies (e.g., CCK1 receptor agonism using ¹²⁵I-CCK8) to assess target engagement .
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or oxidoreductases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests in cancer or neuronal cell lines to evaluate cytotoxicity or neuroprotection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

  • Substituent modification : Replace the isopropyl group with bulkier tert-butyl or fluorinated alkyl chains to reduce cytochrome P450-mediated oxidation .
  • Bioisosteric replacement : Swap the acetamide moiety with sulfonamide or urea groups to enhance hydrogen-bonding interactions and stability .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl or phosphate) on the benzyl ring to improve solubility and oral bioavailability .

Q. What methodologies resolve contradictions in reported biological activities (e.g., CCK1 agonism vs. anticonvulsant effects)?

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell type, agonist concentration) to isolate target-specific effects .
  • Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP panels) to identify interactions with unrelated receptors or ion channels .
  • Computational docking : Compare binding poses in CCK1 versus GABAₐ receptors to explain divergent activities .

Q. How can in vivo pharmacokinetic and toxicity profiles be evaluated preclinically?

  • Metabolic stability : Incubate the compound with liver microsomes (human/rodent) to measure half-life and identify major metabolites via LC-MS .
  • Toxicokinetics : Administer escalating doses in rodent models, monitoring plasma exposure (AUC, Cₘₐₓ) and organ toxicity (histopathology, serum biomarkers) .
  • Blood-brain barrier (BBB) penetration : Assess brain-to-plasma ratio after intravenous dosing or use in situ perfusion models .

Data Contradiction Analysis

Q. How to address discrepancies in potency data across different cell lines?

  • Cell line validation : Confirm receptor expression levels (e.g., CCK1 mRNA via qPCR) in each model .
  • Pathway inhibition : Co-treat with pathway-specific inhibitors (e.g., U73122 for PLC) to isolate signaling mechanisms .
  • Redundancy checks : Use CRISPR knockouts of the target receptor to confirm on-target effects .

Key Methodological Considerations

  • Synthetic reproducibility : Document reaction atmosphere (N₂ vs. ambient) and purification techniques (e.g., column chromatography vs. recrystallization) to ensure batch consistency .
  • Data validation : Cross-verify biological activity using orthogonal assays (e.g., calcium flux for receptor activation alongside cAMP measurement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.